molecular formula C12H12N2O2S B5648603 [(4,6-dimethyl-2-quinazolinyl)thio]acetic acid

[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid

Cat. No. B5648603
M. Wt: 248.30 g/mol
InChI Key: CBLHSUJSNHNHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid” is a compound that belongs to the quinazoline family . Quinazolines are organic heterobicyclic compounds based on a quinazoline skeleton and its substituted derivatives .


Synthesis Analysis

Quinazoline derivatives have drawn significant attention due to their diverse biological activities . The synthesis methods of quinazoline derivatives can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular formula of “[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid” is C13H13NO2S . Its molecular weight is 247.31 g/mol and its exact mass is 247.0667 g/mol .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a wide range of chemical reactions . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, and reduction are some of the chemical reactions that quinazoline derivatives can undergo .

Scientific Research Applications

Medicinal Chemistry

[(4,6-Dimethyl-2-quinazolinyl)thio]acetic acid: is a compound of interest in medicinal chemistry due to its quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including anti-cancer , anti-inflammatory , and anti-bacterial properties . The thioacetic acid moiety could potentially be leveraged to create prodrugs or to improve the pharmacokinetic properties of drug candidates.

Pharmacology

Pharmacological studies could focus on the compound’s efficacy and safety profile as a therapeutic agent. Given the wide range of biological activities associated with quinazoline derivatives, there could be potential applications in treating various diseases, provided that the compound exhibits favorable drug-like properties .

properties

IUPAC Name

2-(4,6-dimethylquinazolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-10-9(5-7)8(2)13-12(14-10)17-6-11(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLHSUJSNHNHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4,6-Dimethyl-2-quinazolinyl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.